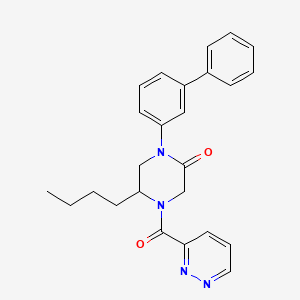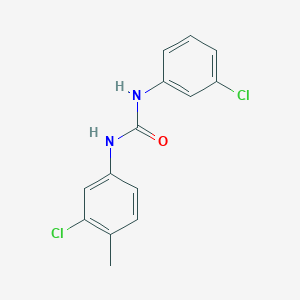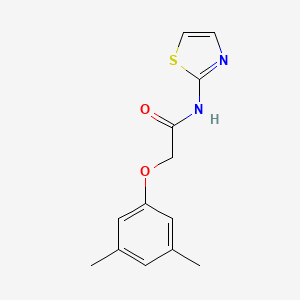
1-(3-biphenylyl)-5-butyl-4-(3-pyridazinylcarbonyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis methods for related compounds often involve condensation reactions, electrophilic substitution, and the use of secondary amines and formaldehyde to yield corresponding derivatives. For example, Mustafa et al. (1964) describe the synthesis of N-Mannich bases from 1(2H)-phthalazinones and secondary amines, showcasing a foundational method for creating structurally similar compounds (Mustafa et al., 1964).
Molecular Structure Analysis
Structural characterization and analysis are crucial for understanding the molecular geometry, electron distribution, and potential reactivity of a compound. For instance, Sanjeevarayappa et al. (2015) utilized spectroscopic techniques and X-ray diffraction to detail the molecular structure of a tert-butyl piperazine-1-carboxylate derivative, offering insights into the arrangement and electronic environment of atoms within the molecule (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical behavior of such compounds under different conditions reveals their reactivity, stability, and potential for further modification. Mekky et al. (2021) reported on the microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), demonstrating the reactivity of piperazine-linked structures under specific conditions for creating complex heterocyclic systems (Mekky et al., 2021).
Physical Properties Analysis
Investigating the physical properties, including melting points, solubility, and crystalline structure, provides insights into the compound's suitability for various applications. Zhang et al. (2007) synthesized a derivative of 2,5-piperazinedione and characterized its physical properties through elemental analysis, IR, and X-ray diffraction, contributing to a deeper understanding of the compound's physical characteristics (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential biological activity, are fundamental to determining the compound's applications. Aparicio et al. (2006) explored the synthesis of pyrazines and piperazinones through reactions with 1,2-diamines, illustrating the versatility and chemical diversity achievable with piperazine-containing compounds (Aparicio et al., 2006).
Propiedades
IUPAC Name |
5-butyl-1-(3-phenylphenyl)-4-(pyridazine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-2-3-12-22-17-28(21-13-7-11-20(16-21)19-9-5-4-6-10-19)24(30)18-29(22)25(31)23-14-8-15-26-27-23/h4-11,13-16,22H,2-3,12,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUDSRQKCDRRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=NN=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Biphenylyl)-5-butyl-4-(3-pyridazinylcarbonyl)-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)
![2-[(5-methyl-2-pyrazinyl)methyl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5588076.png)


![2-[(2-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5588091.png)

![N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5588110.png)

![1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5588128.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)
![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)
